N-(1,3-benzodioxol-5-ylmethyl)-3,3-dimethylbutanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with a molecular formula of C19H20N2O4 and a molecular weight of 340.38 g/mol . This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the benzodioxole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid with appropriate amines under specific conditions to form the desired amide . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been found to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The benzodioxole moiety is believed to play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,3-dimethylbutanamide can be compared with other benzodioxole-containing compounds, such as:
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide
These compounds share the benzodioxole core but differ in their substituents and overall structure, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)7-13(16)15-8-10-4-5-11-12(6-10)18-9-17-11/h4-6H,7-9H2,1-3H3,(H,15,16) |
InChI Key |
DCKVVEVMZVRVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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